Anti-Coxsackie B3 Virus Activity: Head-to-Head IC50 and Selectivity Index Comparison with Angustanoic Acid F
In a direct comparative study evaluating diterpenoids isolated from Illicium majus roots, angustanoic acid G (compound 11) demonstrated an IC50 of 51.5 mmol/L against Coxsackie B3 virus in Vero cells, with a selectivity index (SI) of 3.9. In the same assay, its closest structural analog angustanoic acid F (compound 10) exhibited an IC50 of 38.5 mmol/L and a superior SI of 5.2 [1]. Both compounds showed no cytotoxicity at the highest tested concentration (TC50 = 200.0 mmol/L), indicating that the observed difference in antiviral potency is not confounded by differential cellular toxicity [2]. The 1.34-fold higher potency of angustanoic acid F relative to angustanoic acid G correlates with the presence of an additional oxygenated functionality at C-15 in the F analog [3].
| Evidence Dimension | Antiviral activity (IC50) and selectivity index (SI) against Coxsackie B3 virus |
|---|---|
| Target Compound Data | IC50 = 51.5 mmol/L; TC50 = 200.0 mmol/L; SI = 3.9 |
| Comparator Or Baseline | Angustanoic acid F (compound 10): IC50 = 38.5 mmol/L; TC50 = 200.0 mmol/L; SI = 5.2 |
| Quantified Difference | Angustanoic acid G exhibits 1.34-fold lower antiviral potency and 1.33-fold lower selectivity index than angustanoic acid F under identical assay conditions |
| Conditions | Vero cell line; cytopathic effect (CPE) inhibition assay; 12 diterpenoids tested in parallel; data reported as mmol/L |
Why This Matters
This head-to-head data enables researchers to select angustanoic acid G specifically for studies requiring a reference compound with moderate antiviral activity and lower selectivity, or to avoid it when higher potency is required, directly informing procurement decisions for antiviral screening libraries.
- [1] Wang YD, Zhang GJ, Qu J, Li YH, Jiang JD, Yu SS. Study on the diterpenoids from Radix Illicii Maji and their antiviral activity against Coxsackie B virus. J Int Pharm Res. 2013;40(6):772-777. (Table: Compound 10 = angustanoic acid F; Compound 11 = angustanoic acid G) View Source
- [2] Wang YD, Zhang GJ, Qu J, Li YH, Jiang JD, Yu SS. Study on the diterpenoids from Radix Illicii Maji and their antiviral activity against Coxsackie B virus. J Int Pharm Res. 2013;40(6):772-777. (Table: TC50 data for compounds 10 and 11) View Source
- [3] Sy LK, Brown GD. Abietane Diterpenes from Illicium angustisepalum. J Nat Prod. 1998;61(7):907-912. doi:10.1021/np980054a View Source
